molecular formula C36H36N4O4Zn B3105398 Zn (II) Protoporphyrin IX dimethyl ester CAS No. 15304-09-3

Zn (II) Protoporphyrin IX dimethyl ester

Cat. No.: B3105398
CAS No.: 15304-09-3
M. Wt: 654.1 g/mol
InChI Key: ITUJRSHGJJEZFG-UHFFFAOYSA-N
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Description

Zinc (II) Protoporphyrin IX dimethyl ester: is a derivative of Protoporphyrin IX, a crucial compound in biological systems. Protoporphyrin IX is a precursor to essential prosthetic groups such as heme, cytochrome c, and chlorophylls . The zinc (II) complex of Protoporphyrin IX dimethyl ester is known for its unique properties and applications in various scientific fields.

Scientific Research Applications

Chemistry: Zinc (II) Protoporphyrin IX dimethyl ester is used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it effective in targeting cancer cells .

Biology: In biological research, the compound is used to study the role of metalloporphyrins in various biochemical pathways. It serves as a model compound to investigate the interactions between metalloporphyrins and proteins .

Medicine: The compound’s photosensitizing properties are exploited in medical applications, particularly in the treatment of certain types of cancer. It is also used in diagnostic assays to study heme metabolism and related disorders .

Industry: In industrial applications, Zinc (II) Protoporphyrin IX dimethyl ester is used in the development of sensors and catalysts. Its unique chemical properties make it suitable for various catalytic processes and sensor technologies .

Mechanism of Action

Zn (II) Protoporphyrin IX dimethyl ester inhibits soluble guanylyl cyclase and produces a time- and concentration-dependent inactivation of all three isoforms of nitric oxide synthase .

Safety and Hazards

Protoporphyrin IX dimethyl ester is classified as a combustible solid. It is advised to avoid dust formation and breathing vapors, mist, or gas. Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Zinc (II) Protoporphyrin IX dimethyl ester typically involves the metalation of Protoporphyrin IX dimethyl ester with zinc ions. The process can be carried out by dissolving Protoporphyrin IX dimethyl ester in a suitable solvent such as chloroform or methanol and then adding a zinc salt, such as zinc acetate, under controlled conditions .

Industrial Production Methods: Industrial production methods for Zinc (II) Protoporphyrin IX dimethyl ester are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Zinc (II) Protoporphyrin IX dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state complexes .

Comparison with Similar Compounds

  • Iron (III) Protoporphyrin IX (Heme)
  • Magnesium Protoporphyrin IX
  • Cobalt Protoporphyrin IX
  • Copper Protoporphyrin IX
  • Nickel Protoporphyrin IX

Properties

IUPAC Name

zinc;methyl 3-[7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N4O4.Zn/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27;/h9-10,15-18H,1-2,11-14H2,3-8H3;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUJRSHGJJEZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)OC)C)CCC(=O)OC.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N4O4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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